molecular formula C28H21NO4 B12213974 (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

(2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

Cat. No.: B12213974
M. Wt: 435.5 g/mol
InChI Key: ZQDXPTPUKSKHDS-FYWRMAATSA-N
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Description

(2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide: is a complex organic compound that features a combination of chromen, benzofuran, and phenylprop-2-enamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen and benzofuran intermediates, which are then coupled through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromen moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the chromen and benzofuran structures, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: In medicine, derivatives of this compound could be developed into drugs targeting specific diseases. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.

Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

This detailed overview highlights the significance and versatility of (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide in various scientific and industrial fields

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C28H21NO4/c1-2-18-12-14-24-21(16-18)22(17-26(31)32-24)28-27(20-10-6-7-11-23(20)33-28)29-25(30)15-13-19-8-4-3-5-9-19/h3-17H,2H2,1H3,(H,29,30)/b15-13+

InChI Key

ZQDXPTPUKSKHDS-FYWRMAATSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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